molecular formula C18H13FN6O2 B2979756 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251625-31-6

3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2979756
CAS No.: 1251625-31-6
M. Wt: 364.34
InChI Key: MPEWPDXDQFFDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic carboxamide featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl-1,2,3-triazole moiety and a 3-methylphenyl carboxamide group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in medicinal chemistry. The fluorophenyl and triazole groups enhance lipophilicity and π-π stacking interactions, which may influence bioavailability and target binding .

Properties

IUPAC Name

3-[1-(4-fluorophenyl)triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c1-11-3-2-4-13(9-11)20-17(26)18-21-16(23-27-18)15-10-25(24-22-15)14-7-5-12(19)6-8-14/h2-10H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEWPDXDQFFDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The reaction conditions often include the use of copper(I) catalysts in an aqueous medium. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

1,2,4-Oxadiazole vs. 1,2,3-Triazole Derivatives

The target compound’s 1,2,4-oxadiazole core distinguishes it from analogs with 1,2,3-triazole rings (e.g., 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ). Key differences include:

  • Electron distribution : The oxadiazole’s electron-deficient nature may enhance interactions with electron-rich biological targets.
Pyrazole and Coumarin Hybrids

Compounds like 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (coumarin-triazole hybrid) and 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazole-triazole hybrid) demonstrate how heterocyclic fusion impacts activity. The coumarin hybrid introduces fluorescence properties, while the pyrazole hybrid adds conformational flexibility.

Substituent Effects

Fluorophenyl vs. Chlorophenyl Groups

Fluorophenyl substituents (as in the target compound) increase lipophilicity and metabolic stability compared to chlorophenyl analogs (e.g., (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 3-amino-1-(4-fluorophenyl)-...carboxylate ). Fluorine’s electronegativity also enhances dipole interactions.

Methylphenyl vs. Ethoxyphenyl Amides

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name (Core Structure) Heterocycle Substituents Notable Properties Reference
Target Compound (1,2,4-oxadiazole) 1,2,4-Oxadiazole 4-Fluorophenyl triazolyl, 3-methylphenyl High rigidity, metabolic stability
5-Amino-1-(4-fluorobenzyl)-... (1,2,3-triazole) 1,2,3-Triazole 4-Fluorobenzyl, 3-methylphenyl Antifungal activity (inferred)
4-(1-(4-Chlorobenzyl)-... (Coumarin-triazole) Coumarin + Triazole Triazolyl, 4-fluorophenethyl Fluorescence, π-π interactions
5-(4-Fluorophenyl)-3-[5-methyl-... (Pyrazole) Pyrazole + Triazole Triazolyl, fluorophenyl X-ray structural data

Table 2: Substituent Impact on Physicochemical Properties

Substituent Effect on Lipophilicity (LogP) Effect on Solubility Example Compound
4-Fluorophenyl ↑ (LogP +0.5–1.0) Target Compound
3-Methylphenyl ↑ (LogP +0.3–0.7) Target Compound
4-Ethoxyphenyl ↓ (LogP -0.2) ↑↑ 1-(4-Ethoxyphenyl)-...
4-Chlorophenyl ↑↑ (LogP +1.2–1.5) ↓↓ (1-(4-Chlorophenyl)-...)

Biological Activity

The compound 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anticancer and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves the formation of a triazole ring and an oxadiazole moiety. The triazole part is derived from 4-fluorophenyl and contributes to the compound's biological activity. The oxadiazole ring is known for its diverse pharmacological properties.

Table 1: Synthesis Summary

StepReagents/ConditionsYieldCharacteristics
14-Fluorobenzaldehyde + 3-Methylphenylhydrazine in ethanolHighFormation of triazole
2Reaction with oxadiazole precursorModerateFinal product crystallized

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage. This mechanism is crucial for the treatment of cancers such as breast cancer (MCF-7 cell line) and lung cancer (A549 cell line) .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.63
Compound BA54912.34
Target CompoundMCF-710.38

Anti-inflammatory Activity

In addition to anticancer effects, the compound has been evaluated for anti-inflammatory properties. Studies indicate that it may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers.

Case Studies

Case Study 1: In Vitro Evaluation
A series of in vitro assays were conducted to evaluate the efficacy of the compound against human cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications to the phenyl groups significantly impacted biological activity. Fluorination at specific positions enhanced potency against cancer cell lines while maintaining selectivity for tumor cells over normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.